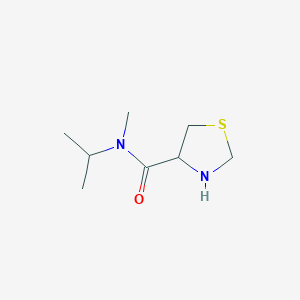
N-methyl-N-(propan-2-yl)-1,3-thiazolidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyl-N-(propan-2-yl)-1,3-thiazolidine-4-carboxamide: is a heterocyclic compound containing a thiazolidine ring
准备方法
Synthetic Routes and Reaction Conditions:
Condensation Reaction: One common method involves the condensation of N-methyl-N-(propan-2-yl)amine with thiazolidine-4-carboxylic acid under acidic conditions. The reaction typically requires a catalyst such as hydrochloric acid and is conducted at elevated temperatures to facilitate the formation of the desired product.
Cyclization Reaction: Another approach involves the cyclization of N-methyl-N-(propan-2-yl)thiourea with α-halo carboxylic acids. This method requires the presence of a base such as sodium hydroxide and is carried out under reflux conditions.
Industrial Production Methods: Industrial production of N-methyl-N-(propan-2-yl)-1,3-thiazolidine-4-carboxamide often involves large-scale batch reactors where the above-mentioned synthetic routes are optimized for higher yields and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: N-methyl-N-(propan-2-yl)-1,3-thiazolidine-4-carboxamide can participate in nucleophilic substitution reactions, where the thiazolidine ring is substituted with various nucleophiles under basic conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually carried out in anhydrous solvents such as ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines, alcohols, or thiols; reactions are performed in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Substituted thiazolidine derivatives
科学研究应用
Chemistry: N-methyl-N-(propan-2-yl)-1,3-thiazolidine-4-carboxamide is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor in the development of novel pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It is explored for its interactions with various biological targets, including enzymes involved in metabolic pathways.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and bacterial infections. Its ability to modulate specific biological pathways makes it a candidate for drug development.
Industry: In industrial applications, this compound is used as an intermediate in the production of specialty chemicals. It is also utilized in the formulation of certain polymers and materials.
作用机制
The mechanism by which N-methyl-N-(propan-2-yl)-1,3-thiazolidine-4-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby modulating metabolic pathways. For example, it may inhibit enzymes involved in the synthesis of nucleic acids or proteins, leading to antiproliferative effects in cancer cells.
相似化合物的比较
- N-methyl-N-(propan-2-yl)-2-{[2-(pyridin-2-yl)ethyl]amino}acetamide
- N-methyl-N-(propan-2-yl)aniline
- N-methyl-N-(propan-2-yl)-2-(pyridin-2-yl)acetamide
Comparison: N-methyl-N-(propan-2-yl)-1,3-thiazolidine-4-carboxamide is unique due to its thiazolidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity patterns and biological activities. For instance, the presence of the thiazolidine ring enhances its potential as an enzyme inhibitor, making it more effective in certain therapeutic applications.
属性
分子式 |
C8H16N2OS |
|---|---|
分子量 |
188.29 g/mol |
IUPAC 名称 |
N-methyl-N-propan-2-yl-1,3-thiazolidine-4-carboxamide |
InChI |
InChI=1S/C8H16N2OS/c1-6(2)10(3)8(11)7-4-12-5-9-7/h6-7,9H,4-5H2,1-3H3 |
InChI 键 |
SYJLGKRFPKRTMU-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N(C)C(=O)C1CSCN1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3',4'-Difluoro-[1,1'-biphenyl]-2-YL)methanamine](/img/structure/B13084645.png)
![7,18-bis[2-(2,4-dichlorophenyl)ethyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13084655.png)
![Methyl 2-((benzo[d]thiazol-2-ylsulfonyl)methyl)benzoate](/img/structure/B13084663.png)
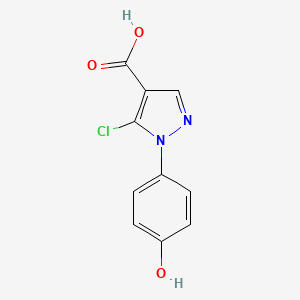

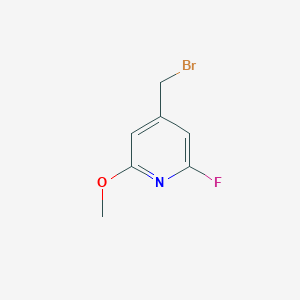
![1'-Benzyl-7-chloro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B13084678.png)
![4-[4-(4-cyanophenyl)-2,5-dimethoxyphenyl]benzonitrile](/img/structure/B13084682.png)
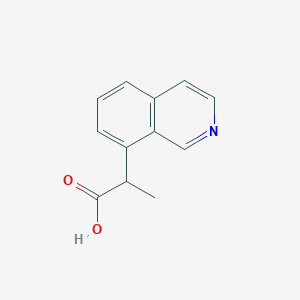
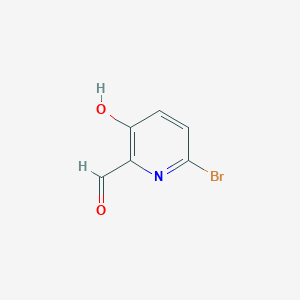
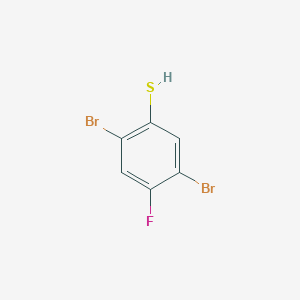
![2-[(3-Amino-5-bromopyridin-4-yl)oxy]ethan-1-ol](/img/structure/B13084708.png)
![2-(3',4'-Difluoro-[1,1'-biphenyl]-2-YL)ethanol](/img/structure/B13084725.png)
![N-(1-(1H-Benzo[d]imidazol-2-yl)ethyl)-4-methoxyaniline](/img/structure/B13084728.png)
